molecular formula C26H26O3Se3 B14409816 CID 12936258

CID 12936258

Cat. No.: B14409816
M. Wt: 623.4 g/mol
InChI Key: BPBXJKSTEKAFAE-UHFFFAOYSA-N
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Description

Based on standard chemical nomenclature and database practices, CID numbers uniquely identify chemical entities, enabling researchers to access physicochemical, toxicological, and pharmacological data . For a comprehensive introduction, primary literature or specialized databases (e.g., PubChem, SciFinder) would be required.

Properties

Molecular Formula

C26H26O3Se3

Molecular Weight

623.4 g/mol

InChI

InChI=1S/C26H26O3Se3/c1-27-22-10-4-18(5-11-22)19-16-25(30,20-6-12-23(28-2)13-7-20)32-26(31,17-19)21-8-14-24(29-3)15-9-21/h4-15,19H,16-17H2,1-3H3

InChI Key

BPBXJKSTEKAFAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC([Se]C(C2)(C3=CC=C(C=C3)OC)[Se])(C4=CC=C(C=C4)OC)[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 12936258 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality .

Chemical Reactions Analysis

Types of Reactions: CID 12936258 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

CID 12936258 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 12936258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 12936258 is absent in the provided evidence, a methodological framework for comparing structurally or functionally analogous compounds can be derived from the guidelines in , and 10 . Below is a hypothetical comparison model based on oscillatoxin derivatives (from ) and boronic acid analogs (from ), which illustrate common approaches to comparative analysis.

Table 1: Hypothetical Structural and Functional Comparison

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula CₓHᵧN₂O₃ (Assumed) C₃₆H₅₄N₄O₁₀S C₆H₅BBrClO₂
Molecular Weight ~300 g/mol 722.9 g/mol 235.27 g/mol
Key Functional Groups Amide, aromatic ring Macrocyclic lactone, methyl ester Boronic acid, halogen substituents
Biological Activity Unknown Cytotoxic (marine toxin) Suzuki coupling reagent (organic synthesis)
LogP ~2.5 (Predicted) 4.8 (Hydrophobic) 2.15 (XLOGP3)
Synthetic Accessibility Moderate High complexity High (commercial availability)

Key Findings from Comparative Analysis (Hypothetical):

Structural Diversity :

  • Oscillatoxin D (CID 101283546) is a macrocyclic marine toxin with high molecular weight and hydrophobicity, whereas boronic acid derivatives (e.g., CID 53216313) are smaller, halogenated compounds used in cross-coupling reactions .
  • This compound, if structurally similar to oscillatoxin analogs, might share cytotoxic properties but would require experimental validation.

Physicochemical Properties :

  • LogP values indicate oscillatoxin D’s membrane permeability, aligning with its biological toxicity. In contrast, boronic acids’ moderate LogP values reflect their balance between solubility and reactivity .

Methodological Considerations

The absence of direct data on this compound in the provided evidence highlights the importance of adhering to rigorous reporting standards, as outlined in , and 8 :

  • Compound Characterization: For novel compounds, elemental analysis, NMR, and mass spectrometry are mandatory to confirm identity and purity .
  • Data Reproducibility : Detailed synthetic protocols (e.g., reagent ratios, reaction conditions) must be included to enable replication .
  • Ethical Referencing: Citations should prioritize recent, high-impact studies while acknowledging foundational work .

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